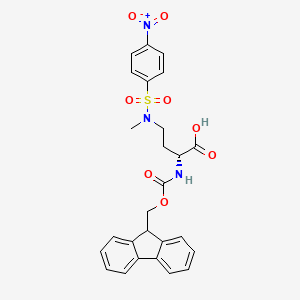

Fmoc-D-Dab(Me,Ns)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVVHKUVEZHAID-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Dab(Me,Ns)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dab(Me,Ns)-OH is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and the orthogonally protected N-gamma-methylated side chain, make it a valuable building block for the synthesis of complex, modified peptides. This guide provides a detailed overview of its chemical properties, structure, and its strategic application in peptide chemistry.

Chemical Properties and Structure

This compound, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid, possesses a well-defined set of chemical and physical properties that are critical for its use in peptide synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2389078-87-7 | [1] |

| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |

| Molecular Weight | 539.56 g/mol | [1] |

| Appearance | White to off-white powder (typical for Fmoc-amino acids) | Inferred from similar compounds |

| Storage Temperature | -20°C | [1] |

The structure of this compound is characterized by three key features that dictate its reactivity and application:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the alpha-amino group, the Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine in an organic solvent. This allows for the sequential addition of amino acids in the N- to C-terminal direction during SPPS.

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the unnatural configuration for most amino acids. The incorporation of D-amino acids can enhance the proteolytic stability of peptides and influence their conformational properties and biological activity.

-

N-gamma-Methyl and N-gamma-Nosyl (Ns) Protected Side Chain: The side chain of the diaminobutyric acid residue is N-methylated and further protected with a nosyl (4-nitrobenzenesulfonyl) group. The nosyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. It is selectively removed under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a base. This orthogonal protection scheme allows for selective deprotection and modification of the side-chain amine.

Caption: Chemical Structure of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a representative experimental protocol for the incorporation of this amino acid into a peptide chain, followed by the selective deprotection of the nosyl group.

General Fmoc-SPPS Cycle

This protocol outlines the standard steps for adding an amino acid during Fmoc-SPPS.

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is pre-activated and coupled to the free amine on the resin. A typical activation cocktail consists of the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Nosyl Group

Once the peptide chain is assembled, the nosyl group on the Dab side chain can be selectively removed to allow for further modification.

-

Resin Washing: The peptide-resin is washed with DMF and then with dichloromethane (DCM).

-

Nosyl Group Cleavage: The resin is treated with a solution of a thiol (e.g., 5-10 equivalents of thiophenol) and a base (e.g., 5-10 equivalents of DBU or DIPEA) in DMF. The reaction is typically monitored for completion, which can take several hours.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove the cleavage reagents and the nosyl byproducts.

-

Side-Chain Modification: The now free N-gamma-methylamino group on the Dab side chain can be further functionalized, for example, by acylation or alkylation, before the final cleavage of the peptide from the resin.

Final Cleavage and Purification

After the complete peptide sequence is synthesized and any side-chain modifications are performed, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.

-

Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final peptide is characterized by mass spectrometry and analytical RP-HPLC.

Logical Workflow for the Use of this compound in Peptide Synthesis

The strategic use of this compound in peptide synthesis follows a logical workflow that takes advantage of its orthogonal protecting groups.

Caption: Workflow for SPPS using this compound.

Safety Information

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its unique combination of a D-amino acid core, a base-labile Fmoc group, and a thiol-labile nosyl group on a methylated side chain provides researchers with a powerful tool for creating novel peptide structures with potentially enhanced biological properties. A thorough understanding of its chemical properties and the principles of orthogonal protection is essential for its successful application in advanced peptide synthesis.

References

The Synthesis and Characterization of Fmoc-D-Dab(Me,Ns)-OH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(4-nosyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Me,Ns)-OH, is a specialized amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique trifunctional nature, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and both a methyl (Me) and a nosyl (Ns) group on the γ-amino group, offers a versatile building block for the construction of complex peptide architectures. The D-configuration of the chiral center further expands its utility in designing peptides with enhanced stability against enzymatic degradation.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, consolidating available data to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and analytical characterization of the compound.

| Property | Value | Reference |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid | [1] |

| Synonyms | N-alpha-Fmoc-N-beta-methyl-N-beta-nosyl-D-2,4-diaminobutyric acid, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(N-methyl-4-nitrophenylsulfonamido)butanoic acid | [1] |

| CAS Number | 2389078-87-7 | [1] |

| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |

| Molecular Weight | 539.56 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis Pathway

Figure 1. Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

Step 1: Synthesis of Fmoc-D-Dab(Ns)-OH (Nosylation)

-

To a solution of Fmoc-D-Dab-OH in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), an appropriate base (e.g., diisopropylethylamine or pyridine) is added and the mixture is cooled in an ice bath.

-

A solution of 4-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard procedures such as column chromatography to yield Fmoc-D-Dab(Ns)-OH.

Step 2: Synthesis of this compound (Methylation)

-

Fmoc-D-Dab(Ns)-OH is dissolved in a polar aprotic solvent (e.g., N,N-dimethylformamide).

-

A suitable base (e.g., sodium hydride or potassium carbonate) is added to the solution to deprotonate the sulfonamide nitrogen.

-

A methylating agent, such as methyl iodide, is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

After completion, the reaction is worked up, and the final product, this compound, is purified by column chromatography or recrystallization.

Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The expected characterization data is summarized in Table 2.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Fmoc, nosyl, and methyl groups, as well as the diaminobutyric acid backbone protons, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of all functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 539.56 g/mol (e.g., [M+H]⁺ at m/z 540.56 or [M-H]⁻ at m/z 538.56). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions used. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C vibrations. |

Logical Relationship of Protecting Groups

The utility of this compound in solid-phase peptide synthesis (SPPS) relies on the orthogonal nature of its protecting groups. The diagram below illustrates the distinct cleavage conditions for each group, allowing for selective deprotection during peptide elongation and modification.

Figure 2. Orthogonal deprotection scheme for this compound.

Conclusion

This compound stands as a valuable and versatile building block for advanced peptide synthesis. While detailed experimental data from primary literature is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and the expected characterization profile. The unique combination of protecting groups allows for intricate peptide design and modification, making it a compound of high interest for researchers in medicinal chemistry and drug development. Further empirical studies are warranted to establish optimized synthesis protocols and comprehensive analytical data.

References

A Technical Guide to the Mechanism and Application of Fmoc-D-Dab(Me,Ns)-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties, mechanism of action, and strategic applications of N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(2-nitrobenzenesulfonyl)-D-2,4-diaminobutyric acid, commonly known as Fmoc-D-Dab(Me,Ns)-OH. This specialized amino acid derivative is a powerful tool in solid-phase peptide synthesis (SPPS) for the construction of complex and modified peptide architectures.

Introduction to this compound

This compound is a non-proteinogenic amino acid building block designed for use in Fmoc-based solid-phase peptide synthesis. Its unique structure, featuring orthogonal protection of the side-chain amine with a methyl and a nosyl (Ns) group, offers distinct advantages for the synthesis of peptides with specific modifications, such as N-methylation and the introduction of branch points.

The core structure consists of a D-configured diaminobutyric acid (Dab) backbone. The alpha-amino group is protected by the base-labile Fmoc group, standard for SPPS. The side-chain gamma-amino group is strategically modified with two groups:

-

A Methyl (Me) group: This modification introduces N-methylation, a common feature in bioactive peptides that can enhance metabolic stability, improve cell permeability, and modulate conformation and receptor affinity.

-

A Nosyl (Ns) group (2-nitrobenzenesulfonyl): This is an electron-withdrawing sulfonamide protecting group. A key feature of the nosyl group is its orthogonality to both the acid-labile Boc/tBu and the base-labile Fmoc protecting groups.[1][2] It can be selectively removed under mild, reductive conditions, typically with a thiol nucleophile, which allows for specific deprotection of the side chain at a desired point in the synthesis.[2][3]

Physicochemical Properties and Specifications

| Property | Value | Source/Comment |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(2-nitrobenzenesulfonyl)-D-2,4-diaminobutyric acid | Iris Biotech |

| Molecular Formula | C₂₆H₂₅N₃O₈S | Iris Biotech |

| Molecular Weight | 539.56 g/mol | Iris Biotech |

| CAS Number | 2389078-87-7 | Iris Biotech |

| Appearance | Typically a white to off-white solid | General knowledge of Fmoc-amino acids |

| Solubility | Soluble in common SPPS solvents like DMF and NMP | General knowledge of Fmoc-amino acids |

| Storage | Recommended at -20°C | Iris Biotech |

Mechanism of Action in Peptide Synthesis

The utility of this compound lies in the strategic and orthogonal protection scheme that allows for precise control over the peptide synthesis process.

Core Principles of Application

The application of this compound follows the standard procedures of Fmoc-SPPS. The Fmoc group on the alpha-amine is removed with a mild base (e.g., piperidine in DMF) to allow for the elongation of the main peptide chain.[4] The side chain, protected by the Ns group, remains intact during these cycles.

The key to its mechanism is the selective deprotection of the nosyl group, which exposes a secondary amine on the side chain. This allows for further synthetic manipulations that are not possible with standard amino acid building blocks.

The Role of the Nosyl (Ns) Protecting Group

The nosyl group is a critical component of this reagent. Its key features include:

-

Stability: It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for cleavage from many resins (e.g., TFA).[2] This orthogonality is essential for its selective removal.[1]

-

Mild Deprotection: The electron-withdrawing nitro group on the benzene ring makes the sulfonamide susceptible to nucleophilic aromatic substitution.[2][3] This allows for its removal under very mild conditions using a thiol, such as thiophenol, in the presence of a mild base.[3] This is a significant advantage over other sulfonamides like tosyl (Ts), which require harsh removal conditions.[2]

The deprotection mechanism proceeds via the formation of a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free amine.[3]

The Significance of N-Methylation

The presence of the methyl group on the side-chain amine serves two primary purposes:

-

Introduction of N-Methylation: Upon removal of the Ns group, a methylated amine is revealed. This allows for the synthesis of peptides with N-methylated side chains, which can have significant pharmacological advantages.

-

Prevention of Undesired Acylation: During the deprotection of the nosyl group, the presence of the methyl group prevents the potential for the sulfonamide nitrogen to be acylated by activated carboxyl groups in subsequent coupling steps, a potential side reaction with primary sulfonamides.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Specific reaction times and reagent excesses may need to be optimized based on the peptide sequence and solid support.

Coupling of this compound

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA or collidine, 6-10 equivalents).

-

Add the activation mixture to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF, DCM, and methanol, then dry.

Selective Deprotection of the Nosyl (Ns) Group

This protocol is based on the Fukuyama deprotection method.[3]

-

Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or NMP.

-

Deprotection Cocktail: Prepare a solution of a thiol (e.g., thiophenol, 10 equivalents) and a mild base (e.g., DBU or K₂CO₃, 5 equivalents) in DMF or NMP.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and react for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF to remove the thiol and cleaved nosyl byproducts.

-

Neutralization (if necessary): Wash with a mild base solution (e.g., 5% DIPEA in DMF) to ensure the side-chain amine is in its free base form for subsequent reactions.

Visualization of Mechanisms and Workflows

Chemical Structure

Caption: Chemical structure of this compound.

Workflow in Solid-Phase Peptide Synthesis

Caption: General workflow for using this compound in SPPS.

Orthogonal Deprotection Strategy

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

The Strategic Incorporation of D-Configuration in Fmoc-D-Dab(Me,Ns)-OH for Enhanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with enhanced stability, potent bioactivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. This technical guide delves into the multifaceted role of the D-configuration within the specialized amino acid derivative, Fmoc-D-Dab(Me,Ns)-OH, a building block designed to imbue peptides with superior properties for therapeutic applications.

Understanding the Components of this compound

To appreciate the significance of the D-configuration, it is essential to first dissect the individual components of this modified amino acid:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amino group, fundamental to solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain without compromising acid-sensitive functionalities.

-

D-Dab (D-α,γ-diaminobutyric acid): Dab is a non-proteinogenic amino acid featuring a primary amine on its side chain. The "D" designation signifies that it is the dextrorotatory enantiomer, a mirror image of the naturally occurring L-amino acids. This seemingly subtle change has profound implications for the resulting peptide.

-

Me (Methyl): The "Me" indicates that the γ-amino group on the Dab side chain is N-methylated. This modification introduces a methyl group to the side-chain nitrogen, further influencing the peptide's properties.

-

Ns (Nosyl or o-nitrobenzenesulfonyl): The nosyl group serves as a protecting group for the N-methylated γ-amino group on the Dab side chain. It is stable under the basic conditions used for Fmoc deprotection and the acidic conditions often used for cleavage from the resin, providing orthogonal protection. The nosyl group can be selectively removed under mild reducing conditions, often using a thiol-based reagent.

The Pivotal Role of the D-Configuration

The incorporation of a D-amino acid, such as D-Dab, into a peptide chain is a powerful strategy to overcome one of the primary hurdles in peptide drug development: rapid degradation by endogenous proteases.

Enhanced Proteolytic Stability

Proteases, the enzymes responsible for peptide and protein degradation, exhibit a high degree of stereoselectivity. They are evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis. This steric hindrance significantly extends the in vivo half-life of the peptide, a critical factor for maintaining therapeutic concentrations.

Modulation of Secondary Structure

The chirality of amino acid residues dictates the preferred secondary structure of a peptide. While L-amino acids favor the formation of right-handed α-helices, the introduction of a D-amino acid can induce a turn or disrupt helical structures. This conformational constraint can be strategically employed to stabilize specific bioactive conformations, such as β-turns, which are often crucial for receptor binding. By locking the peptide into a more rigid and favorable three-dimensional structure, the D-configuration can enhance binding affinity and selectivity for the target receptor.

The Synergistic Effects of N-Methylation

The N-methylation of the Dab side chain further refines the properties of the resulting peptide, often working in concert with the D-configuration to optimize its therapeutic potential.

Increased Lipophilicity and Membrane Permeability

The addition of a methyl group to the side-chain amine increases the hydrophobicity of the amino acid residue. This can enhance the peptide's ability to cross cell membranes, a significant advantage for targeting intracellular proteins or improving oral bioavailability.

Conformational Rigidity

N-methylation restricts the rotation around the Cγ-N bond of the Dab side chain, further rigidifying the local peptide structure. This can contribute to the stabilization of a desired bioactive conformation, potentially leading to increased receptor affinity and specificity.

Reduced Hydrogen Bonding Capacity

The replacement of a hydrogen atom with a methyl group on the side-chain nitrogen eliminates a hydrogen bond donor. This can prevent the formation of non-productive intramolecular hydrogen bonds, making the peptide more soluble in certain environments and potentially more available for receptor interaction.

Quantitative Impact on Peptide Properties: An Illustrative Case Study

| Peptide Analogue | Receptor Binding Affinity (IC50, nM) | Half-life in Human Serum (t1/2, hours) |

| Parent L-Peptide | 15.2 | 0.5 |

| D-Amino Acid Analogue | 10.8 | 8.2 |

| N-Methylated D-Amino Acid Analogue | 8.5 | 12.7 |

This data is illustrative and intended to demonstrate the expected trends based on the known effects of D-amino acid incorporation and N-methylation.

Experimental Protocols

The synthesis and evaluation of peptides containing this compound follow established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Nosyl Group Deprotection

Materials:

-

Purified Ns-protected peptide

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

DMF

Protocol:

-

Dissolve the Ns-protected peptide in DMF.

-

Add thiophenol (10 equivalents) and K₂CO₃ (5 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

-

Upon completion, purify the deprotected peptide by RP-HPLC.

Enzymatic Stability Assay

Materials:

-

Purified peptide

-

Human serum

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Incubate the peptide at a final concentration of 1 mg/mL in human serum at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.

-

Quench the enzymatic degradation by adding an equal volume of 10% TFA in ACN.

-

Centrifuge to precipitate serum proteins.

-

Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Calculate the half-life (t1/2) of the peptide.

Receptor Binding Assay

Materials:

-

Cell line expressing the target receptor

-

Radiolabeled ligand for the target receptor

-

Binding buffer (e.g., Tris-HCl with MgCl₂, BSA)

-

Test peptide at various concentrations

Protocol:

-

Prepare cell membranes from the receptor-expressing cell line.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value).

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and conceptual relationships described in this guide.

Caption: Workflow for the synthesis and evaluation of a peptide containing this compound.

Caption: A hypothetical signaling pathway inhibited by a peptide containing a D-Dab(Me) residue.

Conclusion

The use of this compound in peptide synthesis is a sophisticated strategy that leverages the combined benefits of a D-configuration and side-chain N-methylation. The D-enantiomer provides a crucial shield against proteolytic degradation, while the N-methyl group can fine-tune the peptide's conformation and physicochemical properties. This dual approach offers a powerful tool for medicinal chemists to design peptide-based drugs with enhanced stability, improved bioavailability, and potent biological activity. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of such uniquely modified amino acids will undoubtedly play a central role in the development of next-generation medicines.

Fmoc-D-Dab(Me,Ns)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of Fmoc-D-Dab(Me,Ns)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid). Due to the highly specific nature of this amino acid derivative, direct experimental data on its solubility and stability is limited in publicly accessible literature. Therefore, this guide combines available information with well-established principles of organic and peptide chemistry to offer a reliable resource for its handling, storage, and application.

Chemical Structure and Properties

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its key structural features include:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the alpha-amino function, enabling stepwise peptide chain elongation.

-

D-Dab (D-2,4-diaminobutyric acid): A non-proteinogenic amino acid with a side chain containing a primary amine.

-

Me (Methyl) group: An N-alkylation on the side-chain amine.

-

Ns (Nosyl or 4-nitrobenzenesulfonyl) group: An acid- and base-stable protecting group for the side-chain amine, which can be selectively removed using specific reagents.

Chemical Identity:

| Property | Value |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-[methyl(4-nitrophenyl)sulfonylamino]butanoic acid |

| Synonyms | N-alpha-Fmoc-N-gamma-methyl-N-gamma-nosyl-D-2,4-diaminobutyric acid |

| CAS Number | 2389078-87-7 |

| Molecular Formula | C₂₆H₂₅N₃O₈S |

| Molecular Weight | 539.56 g/mol |

Solubility Profile (Predicted)

Qualitative Solubility:

| Solvent Class | General Solubility | Examples |

| Polar Aprotic Solvents | High | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) |

| Chlorinated Solvents | Moderate to Low | Dichloromethane (DCM) |

| Ethers | Low | Diethyl ether, Tetrahydrofuran (THF) |

| Alcohols | Low | Methanol, Ethanol |

| Water | Very Low | |

| Non-polar Solvents | Very Low | Hexanes, Toluene |

Estimated Quantitative Solubility:

The following table provides an estimated solubility range in common solvents used in peptide synthesis. These values are extrapolations and should be confirmed experimentally.

| Solvent | Estimated Solubility Range (mg/mL) | Notes |

| DMF | > 100 | Excellent solvent for coupling reactions. |

| NMP | > 100 | Similar to DMF, good for dissolving protected amino acids. |

| DCM | 10 - 50 | May require co-solvents like DMF for complete dissolution. |

| DMSO | > 100 | High dissolving power, but can be difficult to remove. |

Stability Data

Specific stability studies on this compound are not publicly documented. The stability can be inferred from the properties of its protecting groups.

General Stability Considerations:

| Condition | Expected Stability | Rationale |

| Acidic Conditions | Stable | The Fmoc group is acid-stable. The nosyl group is also stable to strong acids. |

| Basic Conditions | Labile | The Fmoc group is readily cleaved by secondary amines (e.g., piperidine). The nosyl group is generally stable to bases. |

| Thiolysis | Labile (Ns group) | The nosyl group is specifically cleaved by thiols in the presence of a base.[5][6][7] |

| Temperature | Moderate | As a general recommendation for complex organic molecules, storage at low temperatures (-20°C) is advised to prevent degradation over time. Avoid repeated freeze-thaw cycles. |

| Light | Moderate | While not exceptionally light-sensitive, storage in the dark is recommended as a standard precaution for complex organic compounds. |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, standard protocols for Fmoc-based solid-phase peptide synthesis can be adapted.

Storage and Handling

-

Storage: Store the compound at -20°C in a tightly sealed container, protected from moisture and light.

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust.

Dissolution for SPPS

-

Weigh the required amount of this compound in a clean, dry vial.

-

Add the desired volume of a suitable solvent, typically DMF or NMP, to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution before adding to the peptide synthesizer.

Coupling Reaction in SPPS

Standard coupling protocols using activating agents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in DMF or NMP are applicable.

Deprotection of the Nosyl Group

The selective removal of the nosyl group is a key step to enable further modification of the side-chain amine. This is typically achieved by thiolysis.

Workflow for Nosyl Group Deprotection:

Caption: Workflow for the selective deprotection of the nosyl group.

Detailed Protocol for Nosyl Deprotection:

-

Swell the peptide-resin in DMF.

-

Prepare a solution of a thiol (e.g., 2-mercaptoethanol or thiophenol, 10-20 equivalents) and a base (e.g., DBU or DIPEA, 5-10 equivalents) in DMF.

-

Add the deprotection solution to the resin and shake at room temperature.

-

Monitor the reaction progress using a qualitative test (e.g., chloranil test for secondary amines). The reaction is typically complete within 1-4 hours.

-

Once the deprotection is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove all reagents and byproducts.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may interact with such pathways. The logical relationship central to its use is the orthogonal deprotection strategy in peptide synthesis.

Orthogonal Protection Strategy in SPPS:

Caption: Orthogonal deprotection strategy using this compound.

This diagram illustrates that the Fmoc group can be removed for chain elongation without affecting the nosyl group, and the nosyl group can be removed for side-chain modification without affecting the Fmoc group (if present) or other acid-labile protecting groups. Finally, a strong acid like TFA is used for the global deprotection of other side-chain protecting groups and cleavage from the resin.

Conclusion

This compound is a valuable building block for the synthesis of complex peptides requiring side-chain modification. While specific quantitative data on its solubility and stability are scarce, its properties can be reliably inferred from the well-understood chemistry of its constituent protecting groups. It is expected to be highly soluble in common polar aprotic solvents used in SPPS, such as DMF and NMP. The key to its utility lies in the orthogonal stability of the Fmoc and nosyl protecting groups, allowing for selective deprotection and modification at different stages of peptide synthesis. Researchers and drug development professionals should adhere to standard handling and storage procedures for protected amino acids and perform small-scale solubility and stability tests under their specific experimental conditions.

References

An In-depth Technical Guide to N-methylated Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide chains represents a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, can profoundly alter the physicochemical and biological properties of a peptide, offering a pathway to overcome many of the inherent limitations of peptide-based therapeutics. This technical guide provides a comprehensive overview of the synthesis, incorporation, and impact of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and insights for researchers in the field.

The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of the amide proton with a methyl group, imparts a range of desirable properties to peptides. These benefits stem from the localized conformational constraints and the removal of a hydrogen bond donor.

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.[1][2][3]

-

Improved Pharmacokinetic Profile: N-methylation can lead to increased oral bioavailability and improved intestinal permeability.[3][4][5] This is attributed to a reduction in the polar surface area and the shielding of the polar amide backbone.

-

Increased Membrane Permeability: By masking the polar amide backbone and promoting more lipophilic conformations, N-methylation can enhance the ability of peptides to cross cellular membranes.[6][7]

-

Modulation of Conformation and Bioactivity: The steric hindrance introduced by the N-methyl group restricts the available conformational space of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4][8] It can also be used to disrupt undesirable aggregation.[2][4]

Challenges in the SPPS of N-methylated Peptides

Despite the significant advantages, the incorporation of N-methylated amino acids into peptides via SPPS presents several challenges, primarily due to steric hindrance.

-

Difficult Coupling Reactions: The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky N-methyl group sterically hinders the approach of the activated carboxyl group of the incoming amino acid. This often results in low coupling yields, especially when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[4][9][10]

-

Side Reactions: The synthesis of N-methyl-rich peptides is prone to side reactions such as the formation of diketopiperazines, especially when using 2-chlorotrityl chloride resin.[9] Fragmentation between consecutive N-methylated amino acids and the loss of an N-terminal acetylated N-methylamino acid can also occur during TFA cleavage.[9][10]

-

Inaccurate Coupling Monitoring: The commonly used ninhydrin test for monitoring the completion of coupling reactions is ineffective for N-methylated amino acids as they lack a primary amine.[4]

-

Conformational Heterogeneity: N-methyl-rich peptides can exhibit multiple conformations in solution due to the slow cis-trans isomerization of the tertiary amide bonds. This can lead to complex HPLC profiles with multiple peaks, complicating purification and analysis.[9][10]

Strategies for Incorporating N-methylated Amino Acids in SPPS

Two primary strategies are employed for the incorporation of N-methylated amino acids in SPPS: the use of pre-synthesized Fmoc-N-methyl-amino acids and on-resin N-methylation.

Using Pre-synthesized Fmoc-N-methyl-amino Acids

This is the most straightforward approach, where commercially available or custom-synthesized Fmoc-protected N-methylated amino acids are used as building blocks in a standard SPPS protocol. The main challenge with this method lies in achieving efficient coupling.

To overcome the steric hindrance associated with N-methylated amino acids, highly efficient coupling reagents are required.

| Coupling Reagent | Class | Key Features & Recommendations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Urionium Salt | Highly effective for coupling N-methylated amino acids.[4][9] Minimal pre-activation times are recommended to avoid racemization.[2] |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Considered one of the most promising reagents for coupling N-methylated amino acids, especially for difficult couplings.[9][10] |

| PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) | Phosphonium Salt | A powerful combination for sterically hindered couplings.[4][10] |

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A highly reactive reagent, particularly useful for overcoming difficult couplings involving N-methylated amino acids.[4][11] |

| In situ Acid Chlorides (Triphosgene or BTC) | Acid Chloride | Converts the Fmoc-N-methyl-amino acid into a highly reactive acid chloride, which can overcome steric hindrance.[4][9] |

Table 1: Recommended Coupling Reagents for N-methylated Amino Acids in SPPS.

This protocol outlines a general procedure for the coupling of an Fmoc-N-methyl-amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

-

Coupling:

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling, requiring a recoupling step.

On-Resin N-Methylation

An alternative to using pre-synthesized building blocks is to perform the N-methylation directly on the resin-bound peptide. This can be more cost-effective and allows for the introduction of N-methylation at a late stage of the synthesis.

This method involves the reaction of a primary amine on the peptide-resin with formaldehyde to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride to yield the N-monomethylated amine.[12]

A widely used method for on-resin N-methylation involves a three-step procedure.[13]

-

Sulfonylation: The N-terminal primary amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: The sulfonamide is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

-

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine.

Recent studies have shown that this procedure can be significantly shortened.[13]

This protocol describes a general procedure for the on-resin N-methylation of a peptide.

-

Resin Preparation: The peptide-resin with a free N-terminal primary amine is washed and dried.

-

Sulfonylation:

-

A solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP is prepared.

-

The solution is added to the resin and shaken for 1-2 hours.

-

-

Washing: The resin is washed thoroughly with NMP and DCM.

-

Methylation:

-

A solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in NMP is added to the resin.

-

The reaction is shaken for 1-2 hours.

-

-

Washing: The resin is washed with NMP and DCM.

-

Desulfonylation:

-

A solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP is added to the resin.

-

The reaction is shaken for 30 minutes.

-

-

Washing: The resin is washed with NMP and DCM, and is now ready for the next coupling step.

Monitoring and Analysis of N-methylated Peptides

Coupling Monitoring

As the ninhydrin test is not suitable for secondary amines, the bromophenol blue test is the recommended method for monitoring the completion of coupling reactions to N-methylated amino acids.[4]

Bromophenol Blue Test Protocol:

-

Take a small sample of the resin and wash it with methanol.

-

Add a few drops of a 0.1% solution of bromophenol blue in DMF.

-

Observe the color of the resin beads.

-

Yellow: Indicates the absence of free secondary amines (complete coupling).

-

Blue or Green: Indicates the presence of free secondary amines (incomplete coupling).

-

Cleavage and Purification

Cleavage of N-methylated peptides from the resin is typically performed using a standard trifluoroacetic acid (TFA) cocktail. However, prolonged cleavage times should be avoided to minimize side reactions like fragmentation.[9][10]

Purification is generally achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). As mentioned earlier, N-methyl-rich peptides may exhibit complex chromatograms with multiple peaks due to the presence of stable conformers. It may be necessary to adjust the HPLC conditions (e.g., temperature, solvent system) to achieve optimal separation.

Characterization

The final N-methylated peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity. For detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the presence and location of the N-methyl groups and to study the conformational effects of N-methylation.

Conclusion

The incorporation of N-methylated amino acids is a valuable strategy for enhancing the therapeutic potential of peptides. While the synthesis of N-methylated peptides presents unique challenges, these can be overcome through the use of optimized coupling reagents, specialized monitoring techniques, and careful control of reaction conditions. The detailed protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and utilize N-methylated peptides in their drug discovery and development efforts. The continued development of more efficient synthetic methodologies will undoubtedly further expand the application of this powerful peptide modification in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 6. Selective, On-Resin N-Methylation of Cyclic Peptides and Implications for the Discovery of Membrane Permeable Scaffolds [escholarship.org]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Dab(Me,Ns)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability. Fmoc-D-Dab(Me,Ns)-OH, a derivative of D-diaminobutyric acid featuring N-methylation and a nosyl (Ns) protecting group on its side chain, offers unique possibilities for peptide design. The N-methyl group can enhance proteolytic stability and influence peptide conformation, while the orthogonal Ns protecting group allows for selective deprotection and subsequent functionalization of the side chain on the solid support.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound. It covers the critical steps of coupling this sterically hindered amino acid, the orthogonal deprotection of the Ns group on-resin, and the final cleavage of the peptide from the solid support.

Data Presentation

Table 1: Reagents and Solvents for SPPS

| Reagent/Solvent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for washing and resin swelling |

| Piperidine | - | Reagent for Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Coupling additive to reduce racemization |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling reagent for hindered amino acids |

| N,N-Diisopropylethylamine | DIPEA | Base for coupling reactions |

| Thiophenol | - | Reagent for Ns group deprotection |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base for Ns group deprotection |

| Trifluoroacetic acid | TFA | Reagent for final cleavage from resin |

| Triisopropylsilane | TIPS | Scavenger for final cleavage |

| Water | H₂O | Scavenger for final cleavage |

Table 2: Key Reaction Parameters

| Step | Reagents | Concentration | Time | Temperature |

| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 2 x 10 min | Room Temp. |

| Standard Amino Acid Coupling | Fmoc-AA (4 eq), DIC (4 eq), HOBt (4 eq) in DMF | - | 1-2 h | Room Temp. |

| This compound Coupling | This compound (4 eq), HATU (3.8 eq), DIPEA (8 eq) in DMF | - | 4-12 h | Room Temp. |

| On-Resin Ns Deprotection | Thiophenol (10 eq), DBU (5 eq) in DMF | - | 2 x 1 h | Room Temp. |

| Final Cleavage & Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIPS | - | 2-3 h | Room Temp. |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed on a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) pre-loaded with the C-terminal amino acid. The following steps constitute one cycle of amino acid addition.

1. Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Standard Amino Acids):

-

Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HOBt (4 equivalents), and DIC (4 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling completion using a ninhydrin test.

-

After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).

Protocol for Coupling of this compound

Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is required for the efficient incorporation of this compound.

1. Activation and Coupling:

-

In a separate vial, dissolve this compound (4 equivalents) and HATU (3.8 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 4-12 hours at room temperature. The extended coupling time is crucial for achieving a high coupling efficiency.

-

Monitor the reaction completion using a ninhydrin test. A negative test indicates complete coupling.

2. Washing:

-

After successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

Protocol for On-Resin Deprotection of the Nosyl (Ns) Group

The Ns group is orthogonal to the Fmoc group and can be selectively removed on the solid support to unmask the side-chain amine for further modification.

1. Deprotection Solution Preparation:

-

Prepare a solution of thiophenol (10 equivalents) and DBU (5 equivalents) in DMF.

2. Ns Deprotection Reaction:

-

Add the deprotection solution to the peptide-resin.

-

Agitate for 1 hour at room temperature.

-

Drain the solution.

-

Repeat the treatment with a fresh deprotection solution for another hour.

3. Washing:

-

Wash the resin extensively with DMF (7-10 times) to remove all traces of thiophenol and DBU.

-

Wash with DCM (3-5 times).

-

The newly liberated side-chain amine is now available for subsequent reactions if desired.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

1. Resin Preparation:

-

Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

2. Cleavage Cocktail:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIPS.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin.

-

Agitate for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Workflow for SPPS incorporating this compound.

Caption: Orthogonal deprotection strategy of Fmoc and Ns groups.

Application Notes and Protocols: Fmoc-D-Dab(Me,Ns)-OH for Branched and Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dab(Me,Ns)-OH is a specialized amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS). Its unique structure, featuring an N-α-Fmoc group for temporary protection, a methylated γ-amino group, and an orthogonal γ-amino nosyl (Ns) protecting group, makes it an invaluable tool for the synthesis of complex peptide architectures such as branched and cyclic peptides. The D-configuration of the diaminobutyric acid (Dab) backbone can impart specific conformational properties and increased proteolytic stability to the final peptide.

The orthogonality of the protecting groups is key to its utility. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for stepwise peptide chain elongation. The nosyl group is stable to these basic conditions as well as the acidic conditions typically used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). The Ns group can be selectively removed under mild, nucleophilic conditions, typically using a thiol-based reagent. This selective deprotection of the side-chain amine allows for either the on-resin synthesis of a second peptide chain to create a branched peptide or for an intramolecular cyclization with the peptide's C-terminus or another side chain.

Key Applications

-

Synthesis of Branched Peptides: The selective deprotection of the Ns group on the Dab side chain provides a branching point for the assembly of a second peptide chain. This is particularly useful for creating synthetic vaccines, drug delivery systems, and multivalent ligands.

-

On-Resin Side-Chain Cyclization: After removal of the Ns group, the liberated side-chain amine can be reacted with an activated C-terminus or a reactive side chain of another amino acid within the sequence to form a cyclic peptide. On-resin cyclization can improve yields by minimizing intermolecular side reactions.[1]

-

Introduction of Conformational Constraints: Cyclization of peptides can rigidify their structure, leading to enhanced receptor binding affinity, selectivity, and improved metabolic stability.

-

Development of Peptide Libraries: The orthogonal nature of the protecting groups allows for the divergent synthesis of peptide libraries with variations in either the main chain or the branch.

Data Presentation

The following tables provide illustrative quantitative data for the key steps involved in the synthesis of branched and cyclic peptides using this compound. These values are representative of typical solid-phase peptide synthesis and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Illustrative Data for Branched Peptide Synthesis

| Step | Parameter | Typical Value/Range |

| 1. Incorporation of this compound | Coupling Efficiency | >99% |

| 2. Selective Ns-Deprotection | Deprotection Efficiency | 95-99% |

| 3. Branch Elongation (per amino acid) | Coupling Efficiency | >99% |

| 4. Final Cleavage and Deprotection | Crude Peptide Purity | 70-90% |

| 5. Overall Yield (after purification) | Yield | 10-30% |

Table 2: Illustrative Data for Cyclic Peptide Synthesis

| Step | Parameter | Typical Value/Range |

| 1. Incorporation of this compound | Coupling Efficiency | >99% |

| 2. Selective Ns-Deprotection | Deprotection Efficiency | 95-99% |

| 3. On-Resin Cyclization | Cyclization Efficiency | 50-80% |

| 4. Final Cleavage and Deprotection | Crude Peptide Purity | 60-85% |

| 5. Overall Yield (after purification) | Yield | 5-25% |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes the standard procedure for coupling an Fmoc-protected amino acid during solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure complete coupling. If the test is positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Selective On-Resin Deprotection of the Nosyl (Ns) Group

This protocol is based on the Fukuyama amine synthesis methodology for the deprotection of nosylamides.

Materials:

-

Peptide-resin containing the Ns-protected Dab residue

-

2-Mercaptoethanol or Thiophenol

-

1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 2-mercaptoethanol (10 equivalents relative to resin loading) and DBU (5 equivalents) in DMF.

-

Ns Deprotection: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

-

Monitoring: Monitor the deprotection by taking small resin samples and cleaving the peptide for LC-MS analysis.

-

Washing: Once the deprotection is complete, thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove the thiol reagent and byproducts. The resin now has a free side-chain amine ready for branching or cyclization.

Protocol 3: Synthesis of a Branched Peptide

This protocol describes the elongation of a second peptide chain from the deprotected side-chain amine of the Dab residue.

Procedure:

-

Ns Deprotection: Follow Protocol 2 to deprotect the Ns group of the Dab residue.

-

Branch Elongation: Couple the first Fmoc-protected amino acid of the branch to the deprotected side-chain amine using the coupling procedure described in Protocol 1 (steps 4-7).

-

Continue Synthesis: Continue to elongate the branch peptide chain by repeating the standard Fmoc-SPPS cycles of deprotection, coupling, and washing for each subsequent amino acid.

-

Final Cleavage: Once the synthesis of both the main chain and the branch is complete, proceed to Protocol 5 for cleavage and final deprotection.

Protocol 4: On-Resin Side-Chain to C-Terminus Cyclization

This protocol describes the intramolecular cyclization of the peptide on the solid support.

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide). The N-terminal amino acid should remain Fmoc-protected.

-

Ns Deprotection: Follow Protocol 2 to selectively deprotect the Ns group on the Dab side chain.

-

Fmoc Deprotection of N-terminus: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1 (step 2).

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Agitate the reaction mixture at room temperature for 4-24 hours.

-

-

Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

-

Washing: After completion, wash the resin thoroughly with DMF and DCM.

-

Final Cleavage: Proceed with Protocol 5 for the final cleavage and deprotection of the cyclic peptide.

Protocol 5: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin (dried)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Caption: Workflow for Branched Peptide Synthesis.

References

Application Note: Orthogonal Deprotection of the Ns Group in Fmoc-D-Dab(Me,Ns)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the selective modification of amino acid side chains. The Fmoc-D-Dab(Me,Ns)-OH building block is a valuable component for introducing N-methylated diaminobutyric acid residues into peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is labile to basic conditions (e.g., piperidine). The nosyl (Ns, o-nitrobenzenesulfonyl) group protects the side-chain amino group and is selectively removed under mild reductive conditions using thiols, without affecting the Fmoc group. This orthogonality allows for selective deprotection and subsequent modification of the side chain on the solid support.

This application note provides a detailed protocol for the orthogonal deprotection of the Ns group from this compound, enabling selective functionalization of the side-chain amine.

Chemical Pathway

The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism. A thiol, activated by a mild base, attacks the electron-deficient aromatic ring of the nosyl group, leading to the formation of a Meisenheimer complex. This intermediate then collapses, releasing the deprotected amine and a sulfonated thiol byproduct.[1]

Caption: Chemical pathway for the deprotection of the Ns group.

Experimental Protocol

This protocol details the selective removal of the Ns group from this compound attached to a solid support.

Materials:

-

This compound loaded resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

2-Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Deprotection Solution: 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF.[2]

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the this compound loaded resin in DMF for 30 minutes.

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

-

Ns Deprotection:

-

Add the deprotection solution (2-Mercaptoethanol and DBU in DMF) to the resin.

-

Shake the mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., chloranil test) for the presence of the free secondary amine. The reaction is typically complete within 2-4 hours.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove residual reagents and byproducts. Perform the following washes:

-

3x with DMF

-

3x with DCM

-

3x with DMF

-

-

-

Confirmation of Deprotection: Perform a test (e.g., Kaiser test on a small sample of beads after a subsequent coupling attempt) to confirm the absence of primary amines and the presence of the newly formed secondary amine.

-

Further Synthesis: The resin is now ready for the next step in the synthesis, such as coupling another amino acid to the newly deprotected side-chain amine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of the Ns group. Researchers should use this as a template to record their experimental data.

| Parameter | Condition A | Condition B | Expected Outcome |

| Thiol Reagent | 2-Mercaptoethanol (10 eq) | Thiophenol (10 eq) | >95% Deprotection |

| Base | DBU (5 eq) | Diisopropylethylamine (DIEA) (5 eq) | - |

| Solvent | DMF | NMP | - |

| Reaction Time | 2 hours | 4 hours | - |

| Temperature | Room Temperature | Room Temperature | - |

| Purity (by HPLC) | >95% | >95% | High purity |

| Yield | Quantitative (on solid support) | Quantitative (on solid support) | High yield |

Experimental Workflow

The following diagram illustrates the overall workflow for the selective deprotection of the Ns group in a solid-phase synthesis context.

Caption: Workflow for the solid-phase deprotection of the Ns group.

Conclusion

The selective removal of the Ns group in the presence of an Fmoc group is a reliable and efficient method for the orthogonal functionalization of amino acid side chains. The protocol described herein, utilizing a thiol and a mild base, provides a robust procedure for researchers in peptide chemistry and drug development. The mild conditions ensure the stability of the Fmoc group and the peptide backbone, allowing for the synthesis of complex, modified peptides. The use of resin-supported thiols can also be considered to simplify the purification process by eliminating thiol-related byproducts in solution.[3][4][5]

References

Application Notes and Protocols: Selective Cleavage of the Nosyl Group in the Presence of Fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the development of complex molecular entities, the strategic use of protecting groups is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for efficient and successful synthesis. This document provides detailed application notes and protocols for the selective cleavage of the 2-nitrobenzenesulfonyl (nosyl, Ns) protecting group for amines, while the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group remains intact.

The nosyl group is a valuable tool for amine protection due to its strong electron-withdrawing nature, which renders the N-H proton acidic and facilitates various chemical transformations. Crucially, the Ns group can be cleaved under mild nucleophilic conditions using thiols, a process that is fully compatible with the base-sensitive Fmoc group. This orthogonality is particularly advantageous in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules where precise control over deprotection is required.

These protocols detail the use of common thiol reagents, 2-mercaptoethanol and thiophenol, for the selective removal of the nosyl group, providing researchers with reliable methods for this critical synthetic transformation.

Principle of Selective Deprotection

The selective cleavage of the nosyl group in the presence of Fmoc relies on the distinct chemical liabilities of the two protecting groups. The Fmoc group is readily cleaved by basic conditions, typically using a secondary amine like piperidine, via an E1cB elimination mechanism. In contrast, the nosyl group is stable to these conditions but is susceptible to nucleophilic aromatic substitution by soft nucleophiles like thiolates.

The mechanism of nosyl deprotection involves the attack of a thiolate anion on the aromatic ring of the nosyl group, forming a transient, colored Meisenheimer complex. This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl or alkyl aryl thioether byproduct. The reaction is typically driven to completion by the use of a base to generate the more nucleophilic thiolate from the thiol.

Experimental Protocols

Materials and Reagents

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.

-

Thiol Reagents: 2-Mercaptoethanol, Thiophenol.

-

Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium Carbonate (K₂CO₃).

-

Substrate: Fmoc- and Ns-protected peptide or molecule.

-

Purification: High-Performance Liquid Chromatography (HPLC) system, appropriate columns (e.g., C18), and solvents (e.g., acetonitrile, water, trifluoroacetic acid).

Protocol 1: Selective Nosyl Cleavage using 2-Mercaptoethanol and DBU

This protocol is favored for its use of a less odorous thiol and a non-nucleophilic organic base.

Reagent Preparation:

-

Deprotection Solution: Prepare a solution of 0.1 M 2-mercaptoethanol and 0.1 M DBU in anhydrous DMF. For example, to prepare 10 mL of the solution, add 70 µL of 2-mercaptoethanol and 152 µL of DBU to 9.78 mL of anhydrous DMF.

Reaction Procedure:

-

Dissolve the Fmoc- and Ns-protected substrate in a minimal amount of DMF.

-